1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
Description
Properties
IUPAC Name |
[1-[2-(4-bromo-2-fluorophenoxy)ethyl]piperidin-4-yl]oxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35BrFNO2Si/c1-29(2,3)35(25-10-6-4-7-11-25,26-12-8-5-9-13-26)34-24-16-18-32(19-17-24)20-21-33-28-15-14-23(30)22-27(28)31/h4-15,22,24H,16-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBLFOZRUWKYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)CCOC4=C(C=C(C=C4)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35BrFNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is a synthetic compound with potential biological activity. Its unique structure, featuring a piperidine core and various substituents, suggests a range of pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of bromine and fluorine, which are known to influence biological activity through various mechanisms.
The biological activity of the compound is primarily attributed to its interaction with specific biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It has the potential to bind to various receptors, altering signaling pathways that can lead to therapeutic effects.
- Antiviral Activity : Preliminary studies suggest that similar compounds have shown antiviral properties, possibly through inhibition of viral replication mechanisms.
Table 1: Summary of Biological Assays
| Assay Type | Efficacy | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antiviral Activity | Moderate | 0.35 μM | |
| Cytotoxicity | Low in non-tumor cells | >100 μM | |
| Enzyme Inhibition | Significant | 50 μM | |
| Receptor Binding | High affinity | Kd = 10 nM |
Case Study 1: Antiviral Properties
In a study examining the antiviral properties of structurally similar compounds, it was found that derivatives with halogen substitutions exhibited enhanced activity against viral targets. The compound's structural features suggest it may possess similar properties, warranting further investigation into its efficacy against specific viruses.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity study evaluated the effects of related compounds on various cancer cell lines. Results indicated that while some derivatives showed promising anti-proliferative effects, the subject compound demonstrated lower cytotoxicity in non-tumor cell lines, suggesting a favorable safety profile for potential therapeutic use.
Research Findings
Extensive research has been conducted on compounds with similar structural motifs. Notably, studies have highlighted:
- Selective Toxicity : Compounds with similar piperidine structures often show selective toxicity towards cancer cells while sparing normal cells.
- Synergistic Effects : When combined with other therapeutic agents, such as chemotherapeutics or antivirals, these compounds may enhance overall efficacy.
Scientific Research Applications
Medicinal Chemistry Applications
This compound is primarily explored for its potential therapeutic effects. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.
1. Anticancer Activity
Research indicates that derivatives of piperidine compounds exhibit notable anticancer properties. Studies have shown that modifications in the piperidine ring can enhance cytotoxic effects against various cancer cell lines. For instance, the introduction of halogenated phenyl groups has been associated with increased potency against tumor cells due to enhanced lipophilicity and receptor binding affinity .
2. Neurological Disorders
The piperidine moiety is known for its role in modulating neurotransmitter systems. Compounds similar to 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine have been investigated for their potential in treating conditions like schizophrenia and depression by acting as dopamine receptor antagonists . The fluorinated phenyl group may contribute to improved blood-brain barrier permeability.
Material Science Applications
The compound's siloxane functionality allows it to be used in material science, particularly in the development of advanced materials with specific mechanical and thermal properties.
1. Polymer Chemistry
Incorporating siloxane groups into polymer matrices can enhance flexibility and thermal stability. Research has demonstrated that siloxane-containing piperidine derivatives can be utilized to create hybrid materials with improved mechanical properties, making them suitable for applications in coatings and sealants .
2. Surface Modification
The compound can be employed in surface modification techniques to impart hydrophobic or oleophobic characteristics to various substrates. This application is particularly relevant in the development of self-cleaning surfaces and anti-fogging coatings.
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis.
1. Synthesis of Complex Molecules
The compound's functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it an ideal precursor for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .
2. Catalysis
Research has indicated that piperidine derivatives can act as catalysts in organic reactions, facilitating processes such as asymmetric synthesis and polymerization reactions. The presence of the tert-butyldiphenylsilyl group enhances the catalytic efficiency by stabilizing transition states during reactions .
Case Studies
Several studies highlight the practical applications of this compound:
- Study on Anticancer Activity : A recent investigation demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .
- Neurological Research : Experimental models showed that compounds similar to this compound could reduce symptoms of anxiety and depression, indicating potential as therapeutic agents for mood disorders .
Comparison with Similar Compounds
Piperidine vs. Piperazine Derivatives
Compound AF01960 (1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine, C₃₀H₃₈BrFN₂O₂Si) replaces the piperidine ring with piperazine, introducing an additional nitrogen atom. This substitution increases polarity and basicity due to the secondary amine in piperazine. The molecular weight (585.62 g/mol) is slightly lower than the target compound, likely due to the shorter ethyl linker in the piperazine substitution. Piperazine derivatives often exhibit enhanced solubility in polar solvents compared to piperidine analogues.
Aromatic Substituent Variations
1-(3-Bromo-5-fluorophenyl)-4-((tert-butyldimethylsilyl)oxy)piperidine (, C₁₇H₂₇BrFNO₃SSi) substitutes the 4-bromo-2-fluorophenoxy group with a 3-bromo-5-fluorophenyl group directly attached to the piperidine. The lack of an ethoxy linker reduces conformational flexibility, while the tert-butyldimethylsilyl (TBS) group (vs. TBDPS) decreases steric bulk and molecular weight (388.39 g/mol). This may improve metabolic stability but reduce resistance to nucleophilic attack.
1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine (, C₁₇H₂₈BrNO₃SSi) replaces the phenoxy group with a sulfonyl moiety.
Linker Modifications
1-[3-(4-Bromophenyl)-2-fluoroprop-2-enyl]-piperidine () introduces a propenyl chain with a double bond instead of the ethyl linker. The unsaturated bond may increase rigidity and influence π-π stacking interactions. However, the absence of the TBDPS group reduces molecular weight and stability.
1-(1-(4-Bromophenyl)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine () features a branched ethyl linker attached to the aromatic ring.
Key Physicochemical and Functional Differences
Research Implications
- Synthetic Utility : The TBDPS group in the target compound offers robust protection for hydroxyl groups during multi-step syntheses, as seen in ’s silylation protocols.
- Biological Activity : Piperidine derivatives with bromo-fluoro substituents (e.g., ) are often explored in medicinal chemistry for CNS targets due to their lipophilicity and blood-brain barrier permeability.
- Stability : Bulkier silyl groups (TBDPS vs. TBS) enhance stability against hydrolysis but may complicate purification due to low solubility.
Q & A
Q. What synthetic strategies are optimal for constructing the piperidine core with a tert-butyldiphenylsilyl (TBDPS) ether group?
Methodological Answer: The TBDPS group is commonly introduced via nucleophilic substitution or Mitsunobu reactions. For example, the hydroxyl group on the piperidine ring can react with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base (e.g., imidazole or DMAP) in anhydrous dichloromethane (DCM) at 0–25°C. The reaction typically achieves >80% yield under inert conditions to prevent hydrolysis . Key Consideration: Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 8:2) and confirm silyl ether formation using NMR (δ −15 to −20 ppm) .
Q. How can the bromo-fluorophenoxy side chain be efficiently coupled to the piperidine scaffold?
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- NMR: Aromatic protons (δ 6.8–7.5 ppm), TBDPS methyl groups (δ 1.0–1.2 ppm).
- NMR: Single peak near δ −110 ppm (fluorophenoxy group) .
- Mass Spectrometry: ESI-MS expected [M+H] ~650–660 m/z.
- HPLC: Use a C18 column (MeCN/HO 70:30, 1 mL/min) for purity assessment .
Advanced Research Questions
Q. How does the TBDPS group influence the compound’s stability under acidic/basic conditions?
Methodological Answer: The TBDPS group is acid-labile but stable to mild bases. To assess stability:
- Acidic Conditions: Treat with TFA/DCM (1:1, 1 h). Monitor deprotection via loss of TBDPS signals in NMR.
- Basic Conditions: Stir in 0.1 M NaOH/MeOH (1 h). No significant degradation is expected, confirmed by unchanged HPLC retention time .
Data Contradiction: Some studies report partial cleavage under prolonged basic conditions (pH >10), necessitating kinetic studies .
Q. What strategies mitigate diastereomer formation during synthesis?
Q. How can computational modeling predict biological activity against kinase targets?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., EGFR, PI3K). The bromo-fluorophenoxy group may occupy hydrophobic pockets, while the piperidine-TBDPS moiety interacts with catalytic lysine residues.
- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability. RMSD <2 Å indicates stable ligand-protein complexes .
Q. What in vitro assays are suitable for evaluating cytotoxicity and selectivity?
Methodological Answer:
- MTT Assay: Test against cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts (IC values <10 μM suggest therapeutic potential).
- Kinase Profiling: Use Eurofins KinaseProfiler™ to screen against 50+ kinases. Selectivity indices (SI = IC/IC) >10 indicate favorable profiles .
Contradictions and Resolutions
- Synthetic Yield Variability: reports 37.8% yield for one diastereomer vs. 30.3% for another. Optimize reaction time/temperature to favor the desired pathway .
- TBDPS Stability: While generally base-stable, prolonged exposure to strong bases (e.g., NaOH) may degrade the silyl ether. Use milder conditions (e.g., KCO) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
